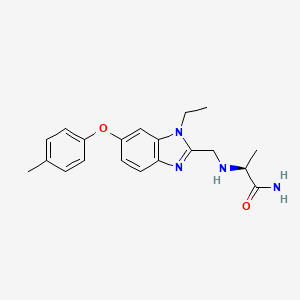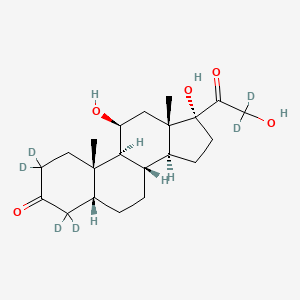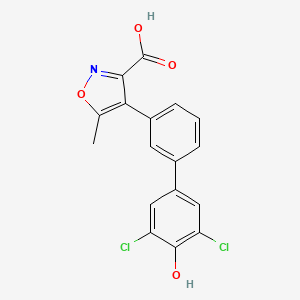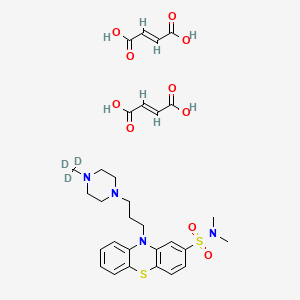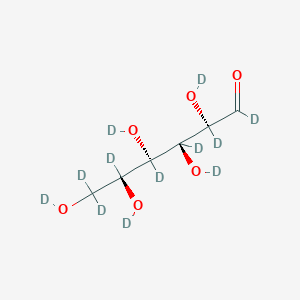
MCHR1 antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCHR1 antagonist 3 is a compound that targets the melanin-concentrating hormone receptor 1 (MCHR1). This receptor is part of the G protein-coupled receptor family and is involved in regulating energy homeostasis, feeding behavior, and sleep-wake cycles. This compound is being studied for its potential therapeutic applications in treating metabolic disorders, such as obesity, and mental health conditions, including anxiety and depression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MCHR1 antagonist 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps usually involve coupling reactions to form the desired antagonist.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
MCHR1 antagonist 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts, various ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
MCHR1 antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of MCHR1 and related pathways.
Biology: Employed in research to understand the role of MCHR1 in regulating energy homeostasis, feeding behavior, and sleep-wake cycles.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders, such as obesity, and mental health conditions, including anxiety and depression.
Industry: Utilized in the development of new drugs targeting MCHR1 for various therapeutic indications
Mecanismo De Acción
MCHR1 antagonist 3 exerts its effects by binding to the melanin-concentrating hormone receptor 1 (MCHR1), thereby inhibiting the receptor’s activity. This inhibition disrupts the signaling pathways mediated by MCHR1, which are involved in regulating energy homeostasis, feeding behavior, and sleep-wake cycles. The compound primarily targets the central nervous system, where MCHR1 is predominantly expressed .
Comparación Con Compuestos Similares
MCHR1 antagonist 3 can be compared with other similar compounds, such as:
SNAP-94847: Another MCHR1 antagonist with similar binding affinity and therapeutic potential.
KRX-104130: A compound with potent MCHR1 antagonistic activity and no cardiotoxicity.
ALB-127158: An MCHR1 antagonist investigated for its potential in treating obesity
This compound is unique due to its specific binding properties and the absence of cardiotoxic effects, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C29H36N4O2 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(4-pyrrolidin-1-ylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C29H36N4O2/c1-2-32-28(35)33(26-19-23-7-3-4-8-24(23)20-26)27(34)29(32)13-17-30(18-14-29)21-22-9-11-25(12-10-22)31-15-5-6-16-31/h3-4,7-12,26H,2,5-6,13-21H2,1H3 |
Clave InChI |
RDDNGEWEYVTDBP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC=C(C=C3)N4CCCC4)C5CC6=CC=CC=C6C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


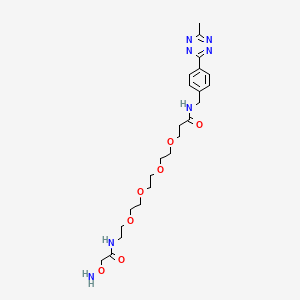
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)



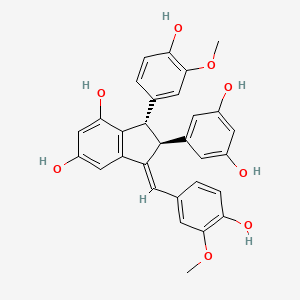
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)

